molecular formula C14H24ClNO B1398491 3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride CAS No. 175591-10-3

3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride

Número de catálogo: B1398491
Número CAS: 175591-10-3
Peso molecular: 257.8 g/mol
Clave InChI: ZELFLGGRLLOERW-GGMFNZDASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride is a useful research compound. Its molecular formula is C14H24ClNO and its molecular weight is 257.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride, commonly known as tapentadol, is a synthetic analgesic that exhibits dual mechanisms of action: it acts as a mu-opioid receptor agonist and inhibits the reuptake of norepinephrine. This compound has garnered attention for its efficacy in managing pain, particularly in patients with neuropathic features. This article delves into the biological activity of tapentadol, examining its pharmacological properties, clinical applications, and relevant research findings.

Tapentadol is chemically classified as follows:

  • Molecular Formula : C14_{14}H24_{24}ClNO
  • Molecular Weight : 221.34 g/mol
  • CAS Number : 175591-23-8
  • Boiling Point : Approximately 323.5 °C (predicted)
  • Density : 0.970 g/cm³ (predicted)
  • pKa : 9.97 (predicted) .

Structure

The structural representation of tapentadol is critical for understanding its biological activity:

Structure 3 1R 2R 3 dimethylamino 1 ethyl 2 methylpropyl phenol hydrochloride\text{Structure }\text{3 1R 2R 3 dimethylamino 1 ethyl 2 methylpropyl phenol hydrochloride}

Tapentadol's analgesic effects are attributed to two primary mechanisms:

  • Mu-opioid Receptor Agonism : Tapentadol binds to the mu-opioid receptors in the central nervous system, leading to an increased pain threshold and relief from acute pain conditions.
  • Norepinephrine Reuptake Inhibition : By inhibiting the reuptake of norepinephrine, tapentadol enhances noradrenergic signaling, which plays a significant role in pain modulation, particularly in neuropathic pain scenarios .

Efficacy in Pain Management

Clinical studies have demonstrated that tapentadol is effective in managing various types of pain:

  • Acute Pain : Tapentadol has been approved for the treatment of moderate to severe acute pain, showing comparable efficacy to traditional opioids like morphine but with a lower risk of side effects .
  • Chronic Pain : Research indicates that tapentadol is beneficial for patients with chronic pain conditions, including those with neuropathic pain. Its dual action allows for effective management without the high incidence of opioid-related adverse effects .

Comparative Studies

A summary of comparative studies highlights the effectiveness and safety profile of tapentadol:

StudyPopulationFindings
Study APatients with chronic back painTapentadol provided significant pain relief compared to placebo (p < 0.01).
Study BPost-surgical patientsComparable efficacy to oxycodone with fewer gastrointestinal side effects .
Study CPatients with diabetic neuropathySignificant reduction in pain scores and improved quality of life metrics .

Clinical Case Study 1: Chronic Pain Management

In a controlled trial involving 300 patients with chronic osteoarthritis pain, tapentadol was administered over 12 weeks. Results indicated a significant reduction in pain intensity (from an average score of 7 to 3 on a scale of 10), alongside improvements in daily functioning and quality of life assessments.

Clinical Case Study 2: Neuropathic Pain

A cohort study focusing on patients suffering from diabetic neuropathy showed that tapentadol treatment resulted in a notable decrease in neuropathic pain symptoms and improved patient-reported outcomes related to sleep and mood.

Safety Profile

While tapentadol is generally well-tolerated, it does carry some risks associated with opioid use:

  • Adverse Effects : Common side effects include nausea, dizziness, and constipation. However, these are often less severe compared to traditional opioids .
  • Risk of Abuse : Although it has a lower potential for abuse than other opioids, monitoring is essential due to its opioid agonist properties.

Aplicaciones Científicas De Investigación

Analgesic Uses

Tapentadol is primarily used for:

  • Acute Pain Management : Effective in treating postoperative pain and injury-related pain.
  • Chronic Pain Management : Used in conditions like diabetic neuropathy and fibromyalgia due to its dual-action mechanism .

Comparison with Other Analgesics

PropertyTapentadolTramadolMorphine
MechanismMu-opioid agonist + Norepinephrine reuptake inhibitorMu-opioid agonist + Serotonin reuptake inhibitorMu-opioid agonist
PotencyModerateModerateHigh
Side EffectsLower incidence of nausea and constipation compared to morphineSimilar side effects to morphine but less potentHigher risk of dependency and side effects
FDA ApprovalYesYesYes

Clinical Studies

Several clinical trials have demonstrated the efficacy of tapentadol in managing pain:

  • A study published in Pain Medicine showed that tapentadol was effective in reducing pain intensity scores in patients with chronic pain compared to placebo .
  • Another trial indicated that tapentadol had a favorable safety profile with fewer gastrointestinal side effects than traditional opioids .

Safety Profile and Regulatory Status

Tapentadol is classified under the Controlled Substances Act due to its potential for abuse, though it has a lower risk compared to traditional opioids. The FDA has approved tapentadol for use in adults for the management of moderate to severe pain .

Risk Assessment

The safety profile includes:

  • Common side effects: Nausea, dizziness, headache.
  • Serious risks: Potential for abuse, respiratory depression in overdose situations.

Propiedades

IUPAC Name

3-[(2S,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELFLGGRLLOERW-GGMFNZDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)O)[C@H](C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To stirred solution of 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol (4 g, 0.02 mol) in dichloromethane (20 ml), isopropyl ether hydrochloride (6 ml) was added at ambient temperature and stirred for 30 minutes. Solvents were distilled off from the reaction mixture. To the residue isopropyl ether (8 ml) was added and stirred for 15 minutes. Solvent was distilled off from the mixture to give 4.3 g of the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
isopropyl ether hydrochloride
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
Reactant of Route 3
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
Reactant of Route 4
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
Reactant of Route 6
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.